molecular formula C13H18N2O3 B7870241 Phe-Gly-OMe

Phe-Gly-OMe

Cat. No. B7870241
M. Wt: 250.29 g/mol
InChI Key: OWIQSDSTZLOQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-Gly-OMe is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Peptide Derivatives : A study by Matoni and Berndt (1980) demonstrated the thermal synthesis of the pentapeptide derivative Z-(L)-Ala-(L)-Phe-Gly-(L)-Phe-Gly-OMe, highlighting the compound's potential in peptide synthesis and drug development (Matoni & Berndt, 1980).

  • Conformational Studies of Dehydropeptides : Research by Lisowski et al. (2010) on dehydropeptides, including Boc-Gly-Δ(Z)Phe-Gly-Phe-OMe, used CD and NMR studies to determine their solution conformations. This research provides insights into peptide structure and function (Lisowski et al., 2010).

  • Enhanced Transdermal Delivery : Yamamoto et al. (2003) investigated how chemical modification of phenylalanyl-glycine (Phe-Gly) with various fatty acids enhanced its stability, permeability, and accumulation in the skin. This has implications for drug delivery systems (Yamamoto et al., 2003).

  • Self-Assembling Tripeptide as Organogelator : Dutta, Chattopadhyay, and Pramanik (2010) studied the self-assembly of the tripeptide Boc-Phe-Gly-m-ABA-OMe I, showing its effectiveness as a gelator of aromatic organic solvents. This has potential applications in nanotechnology and materials science (Dutta, Chattopadhyay, & Pramanik, 2010).

  • Peptide Bond Formation : Research by Terashima, Wagatsuma, and Yamada (1973) explored novel peptide bond formation using Phe-Gly derivatives, contributing to our understanding of peptide chemistry and potential applications in synthetic biology (Terashima, Wagatsuma, & Yamada, 1973).

  • Neurodegenerative Disease Research : Moitra, Subramanian, and Bhattacharya (2017) reported that the absence of the tripeptide Lys-Phe-Gly (KFG) is associated with neurodegenerative diseases, highlighting the importance of Phe-Gly sequences in neurological research (Moitra, Subramanian, & Bhattacharya, 2017).

  • Opioid Activity of Peptide Fragments : Radomirov et al. (1994) studied the opioid effects of H-Gly-Phe-OMe on guinea pig ileum, indicating potential applications in pain management and opioid research (Radomirov et al., 1994).

  • Peptide Transport in Bacteria : Smith, Archer, and Dunn (1970) investigated the uptake of Phe-Gly-Gly peptides by Escherichia coli, providing insights into peptide transport mechanisms in bacteria (Smith, Archer, & Dunn, 1970).

properties

IUPAC Name

ethyl 2-[(2-amino-3-phenylpropanoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-18-12(16)9-15-13(17)11(14)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIQSDSTZLOQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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